Wxe6yaf4DH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)-: (commonly referred to by its Unique Ingredient Identifier, Wxe6yaf4DH) is a complex organic compound with a molecular formula of C25H28ClN3O6S and a molecular weight of 534.024 g/mol . This compound is characterized by its intricate structure, which includes a thiophene ring, a chlorinated phenyl group, and a morpholine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology: In biological research, the compound is studied for its potential interactions with various biological targets. Its structural features make it a candidate for probing enzyme activities and receptor binding studies .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Rivaroxaban: A direct factor Xa inhibitor used as an anticoagulant.
Thiophene derivatives: Compounds with similar thiophene ring structures used in various chemical and pharmaceutical applications.
Uniqueness: The uniqueness of 2-Thiophenecarboxamide, 5-chloro-N-(1,1-dimethyl-3-oxobutyl)-N-((2-oxo-3-(4-(3-oxo-4-morpholinyl)phenyl)-5-oxazolidinyl)methyl), (S)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
2305917-61-5 |
---|---|
Molecular Formula |
C25H28ClN3O6S |
Molecular Weight |
534.0 g/mol |
IUPAC Name |
5-chloro-N-(2-methyl-4-oxopentan-2-yl)-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C25H28ClN3O6S/c1-16(30)12-25(2,3)29(23(32)20-8-9-21(26)36-20)14-19-13-28(24(33)35-19)18-6-4-17(5-7-18)27-10-11-34-15-22(27)31/h4-9,19H,10-15H2,1-3H3/t19-/m1/s1 |
InChI Key |
NGWZTRKRXPSEPJ-LJQANCHMSA-N |
Isomeric SMILES |
CC(=O)CC(C)(C)N(C[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl |
Canonical SMILES |
CC(=O)CC(C)(C)N(CC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O)C(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.